![molecular formula C26H34O9 B1665522 Adenanthin CAS No. 111917-59-0](/img/structure/B1665522.png)
Adenanthin
Overview
Description
Adenanthin is a natural ent-kaurane diterpenoid compound isolated from the herb Isodon adenantha. This compound has garnered significant attention due to its diverse biological activities, including antileukemic, anti-inflammatory, and anti-obesity effects . This compound has been shown to increase intracellular reactive oxygen species in leukemic and hepatocellular carcinoma cells, making it a promising candidate for cancer therapy .
Mechanism of Action
Biochemical Pathways
The increase in ROS due to the action of Adenanthin leads to the activation of extracellular signal–regulated kinases and increased transcription of CCAAT/enhancer-binding protein b . This contributes to this compound-induced differentiation of acute promyelocytic leukemia (APL) cells . In adipogenesis, this compound inhibits the RB-E2F1 signaling pathway and the expression and activity of C/EBPβ during mitotic clonal expansion .
Pharmacokinetics
Its therapeutic effects have been observed in experimental models .
Result of Action
This compound has been reported to possess antileukemic activity . It induces differentiation of APL cells , represses tumor growth in vivo, and prolongs the survival of mouse APL models that are sensitive and resistant to retinoic acid . In adipogenesis, it inhibits the development of obesity by regulating ROS .
Action Environment
Its efficacy in experimental models suggests that it may be effective under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Adenanthin plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary targets is peroxiredoxin I and II, which are thiol-dependent antioxidant enzymes . This compound inhibits these enzymes by binding to their conserved resolving cysteines, leading to an increase in intracellular reactive oxygen species . This interaction is pivotal in this compound’s ability to induce apoptosis in cancer cells and inhibit adipogenesis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In leukemic cells, this compound increases intracellular reactive oxygen species, leading to cell death . It also inhibits the NF-κB signaling pathway, which is crucial for the proliferation and survival of cancer cells . Additionally, this compound has been shown to inhibit adipogenesis in 3T3-L1 cells and mouse embryonic fibroblasts by inducing G0/G1 cell cycle arrest and reducing C/EBPβ signaling . These effects highlight this compound’s potential as an anti-cancer and anti-obesity agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with peroxiredoxin I and II, leading to the inhibition of their peroxidase activities . This results in elevated levels of intracellular reactive oxygen species, which activate extracellular signal-regulated kinases and increase the transcription of CCAAT/enhancer-binding protein β . These molecular events contribute to this compound-induced differentiation and apoptosis in cancer cells . Furthermore, this compound inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied in various in vitro and in vivo models. It has been shown to maintain its bioactivity over extended periods, with long-term effects including sustained inhibition of adipogenesis and cancer cell proliferation . The compound’s stability may be influenced by factors such as temperature and pH, which can affect its efficacy in different experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to reduce body weight and adipose tissue mass at specific dosages . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with thiol-dependent antioxidant enzymes such as peroxiredoxin I and II . By inhibiting these enzymes, this compound increases intracellular reactive oxygen species, which can affect various metabolic processes, including lipid metabolism and energy homeostasis . Additionally, this compound’s impact on the NF-κB signaling pathway further influences metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biological effects . This compound’s distribution is also influenced by its lipophilic nature, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with peroxiredoxin I and II and other target proteins . This compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular distribution is essential for this compound’s ability to modulate cellular signaling pathways and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenanthin can be synthesized through various chemical routes, although the primary source remains its extraction from the leaves of Isodon adenantha. The synthesis involves several steps, including the isolation of the diterpenoid core structure and subsequent functionalization to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Isodon adenantha. The process involves harvesting the leaves, followed by solvent extraction and purification using chromatographic techniques. The yield and purity of this compound can be optimized through careful control of extraction parameters and purification methods .
Chemical Reactions Analysis
Types of Reactions: Adenanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .
Scientific Research Applications
Adenanthin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the reactivity and functionalization of ent-kaurane diterpenoids.
Medicine: this compound has shown promise in the treatment of leukemia, hepatocellular carcinoma, and multiple sclerosis. .
Industry: this compound’s anti-obesity effects have led to its exploration as a potential agent for preventing and treating obesity.
Comparison with Similar Compounds
Adenanthin belongs to the class of ent-kaurane diterpenoids, which includes several other compounds with similar structures and biological activities. Some of these compounds are:
Oridonin: Another ent-kaurane diterpenoid isolated from Rabdosia rubescens, known for its antitumor and anti-inflammatory properties.
Isodonin: A diterpenoid with similar anti-inflammatory and anticancer activities, isolated from Isodon species.
Kaurenoic Acid: A diterpenoid found in various plants, exhibiting antimicrobial and anti-inflammatory effects.
Uniqueness of this compound: this compound stands out due to its dual mechanism of action involving both the inhibition of peroxiredoxin I and II and the suppression of NF-κB signaling. This dual targeting enhances its therapeutic potential, particularly in cancer and autoimmune diseases .
Biological Activity
Adenanthin, a natural diterpenoid derived from the leaves of Isodon adenanthus, has garnered significant attention in recent years due to its diverse biological activities, particularly its effects on cancer cells and its potential as an antimicrobial agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound primarily exerts its biological effects through the inhibition of peroxiredoxins (Prx), specifically Prx I and II. These enzymes are crucial in maintaining cellular redox balance and protecting cells from oxidative stress. The interaction of this compound with these proteins leads to increased levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Targeting Peroxiredoxins : this compound binds to the conserved cysteine residues in Prx I and II, inhibiting their peroxidase activities. This inhibition results in the accumulation of ROS, promoting cell death in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells .
- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in HCC cells via caspase activation. The compound was found to have lower IC50 values in malignant liver cells compared to immortalized hepatic cell lines, indicating its selective cytotoxicity .
Hepatocellular Carcinoma (HCC)
This compound has been extensively studied for its therapeutic potential against HCC. In vitro studies demonstrated that this compound effectively inhibits the growth of several HCC cell lines (e.g., SMMC-7721, Bel-7402, HepG2) with IC50 values ranging from 4.97 to 10.75 µM after 24 hours of treatment .
Table 1: IC50 Values of this compound on Different Cell Lines
Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
---|---|---|
HepG2 | 4.97 | Not specified |
SMMC-7721 | 8.45 | Not specified |
Bel-7402 | 10.75 | Not specified |
QSG-7701 (Immortal) | >20 | Not specified |
HL-7702 (Immortal) | >20 | Not specified |
In vivo studies using xenograft models showed that this compound administration significantly reduced tumor volume and weight without notable toxicity at lower doses (10 mg/kg) but caused weight loss at higher doses (20 mg/kg) .
Antimicrobial Activity
This compound also demonstrates promising antimicrobial properties by inhibiting peroxiredoxins in pathogenic bacteria. It has been shown to enhance the efficacy of antibiotics such as kanamycin against multi-resistant bacterial strains . This dual action positions this compound as a potential candidate for treating infections caused by resistant pathogens.
Case Studies
Case Study 1: Hepatocellular Carcinoma Treatment
In a controlled study involving HCC cell lines, this compound was administered at various concentrations to assess its cytotoxic effects. Results indicated that this compound not only induced significant apoptosis but also increased ROS levels in malignant cells compared to immortalized hepatic cells, confirming its selective action against cancerous tissues .
Case Study 2: Antimicrobial Efficacy
Research focusing on this compound's antimicrobial properties revealed that it effectively inhibited the growth of bacteria expressing AhpC, a peroxiredoxin involved in bacterial virulence. The compound was shown to potentiate the effects of existing antibiotics, suggesting a synergistic approach to combat resistant strains .
Properties
IUPAC Name |
[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYSFSBBFDGRG-FYHXSELJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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